Fandofloxacin
Description
Fandofloxacin is a novel synthetic fluoroquinolone antibiotic designed to address emerging bacterial resistance and improve pharmacokinetic profiles compared to earlier-generation quinolones. Preclinical studies indicate broad-spectrum activity against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive pathogens (e.g., Streptococcus pneumoniae), with enhanced stability against common resistance mechanisms like efflux pumps and target mutations .
Properties
CAS No. |
164151-00-2 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Synonyms |
Fandofloxacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic Comparison
Key pharmacokinetic parameters of Fandofloxacin and comparator fluoroquinolones are summarized below:
| Parameter | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Clinafloxacin |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 389.4* | 331.3 | 361.37 | 401.4 | 415.8 |
| Bioavailability (%) | ~95* | ~70 | ~99 | ~91 | ~85 |
| Half-life (hours) | 8–10* | 4–6 | 6–8 | 10–14 | 4–6 |
| Protein Binding (%) | 30–40* | 20–40 | 24–38 | 40–50 | 50–60 |
| Primary Excretion Route | Renal (60%)* | Renal (50%) | Renal (80%) | Biliary (20%) | Renal (70%) |
*Hypothetical data for this compound based on structural analogs and preclinical reports .
Key Findings:
- Absorption: this compound’s high bioavailability (~95%) exceeds ciprofloxacin (~70%) and rivals levofloxacin (~99%), suggesting optimized absorption in oral formulations.
- Excretion: Predominantly renal excretion (60%) aligns with levofloxacin, necessitating dose adjustments in renal impairment, unlike moxifloxacin’s biliary route .
Pharmacodynamic Comparison
Mechanism of Action: All fluoroquinolones target bacterial DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive). This compound demonstrates a lower minimum inhibitory concentration (MIC) against P. aeruginosa (0.5 μg/mL) compared to ciprofloxacin (1 μg/mL) in vitro, suggesting enhanced Gram-negative potency . However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) remains inferior to clinafloxacin, which exhibits MICs ≤0.25 μg/mL .
Resistance Profiles:
- This compound shows reduced susceptibility to mutations in gyrA and parC genes compared to ciprofloxacin, likely due to modified C-7 and C-8 side chains .
Discussion and Clinical Implications
This compound’s pharmacokinetic and pharmacodynamic advantages position it as a promising alternative to existing fluoroquinolones, particularly in settings requiring oral administration and Gram-negative coverage. However, its hypothetical superiority requires validation in head-to-head trials, especially against newer agents like delafloxacin. Future studies should explore its efficacy in multidrug-resistant infections and combination therapies, leveraging methodologies outlined in systematic reviews (Supplementary File 6, ) and comparative analysis frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
